2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide

Beschreibung

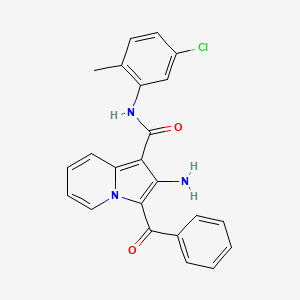

The compound 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide (hereafter referred to as the "target compound") is a synthetic indolizine derivative characterized by a benzoyl group at position 3, an amino group at position 2, and an N-(5-chloro-2-methylphenyl)carboxamide moiety at position 1 of the indolizine core. Its molecular formula is C23H17ClN4O3, with a molecular weight of 432.86 g/mol (calculated).

Eigenschaften

IUPAC Name |

2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-10-11-16(24)13-17(14)26-23(29)19-18-9-5-6-12-27(18)21(20(19)25)22(28)15-7-3-2-4-8-15/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVLQGFNGIXBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Substitution with the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be attached through a nucleophilic substitution reaction, where the indolizine core reacts with a chloro-substituted phenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that indolizine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that certain indolizine derivatives can disrupt the cell cycle and promote programmed cell death in cancerous cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens. Its effectiveness against bacteria and fungi is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes . This makes it a potential candidate for developing new antibiotics in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide has been explored in various models. It has been found to reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. By scavenging free radicals and enhancing the body’s antioxidant defense mechanisms, it may play a role in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of various indolizine derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell growth in breast cancer cells by inducing apoptosis and reducing proliferation markers .

Case Study 2: Antimicrobial Efficacy

In another research study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The findings indicated that it exhibited potent antibacterial and antifungal activity, outperforming several conventional antibiotics .

Wirkmechanismus

The mechanism of action of 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(4-Nitrobenzoyl) Indolizine Analog

A closely related compound, 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS: 905778-51-0), differs only in the substitution at position 3, where a 4-nitrobenzoyl group replaces the benzoyl group. This modification introduces a strong electron-withdrawing nitro group, which may enhance electrophilic reactivity or alter binding affinity in biological systems. Both compounds share the same N-(5-chloro-2-methylphenyl) group, suggesting similar pharmacokinetic profiles for aryl-binding interactions .

Key Data:

| Property | Target Compound | 3-(4-Nitrobenzoyl) Analog |

|---|---|---|

| Molecular Formula | C23H17ClN4O3 | C23H17ClN4O4 |

| Molecular Weight (g/mol) | 432.86 | 448.86 |

| Substituent (Position 3) | Benzoyl | 4-Nitrobenzoyl |

Heterocyclic Core Variants

Indole-Based Carboxamides

Compounds such as N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (e.g., 8–12, 15, 16, 18) replace the indolizine core with an indole ring. These analogs were synthesized and evaluated for lipid-lowering effects, with some showing significant activity in preclinical models .

Key Differences:

- Indole vs. Indolizine: Indole is a monocyclic heterocycle, while indolizine is bicyclic (6-5 fused rings), offering distinct electronic and spatial properties.

- Substituent Position : Indole derivatives in feature substitutions at position 5 (methoxy or chloro), whereas the target compound’s substitutions are at positions 1, 2, and 3.

Substituent-Driven Pharmacological Profiles

N-(5-Chloro-2-methylphenyl) Group

This aryl group is a common motif in analogs such as N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (compound 8t) . The chlorine and methyl groups likely enhance lipophilicity and influence receptor binding. In compound 8t, the oxadiazole-sulfanyl-acetamide chain introduces hydrogen-bonding capabilities absent in the target compound, highlighting the role of non-core substituents in modulating activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

The compound 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide is a synthetic organic molecule belonging to the indolizine family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for further development in medicinal chemistry and drug discovery.

- Molecular Formula : C23H18ClN3O2

- Molecular Weight : 419.9 g/mol

- CAS Number : 898436-97-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, impacting signal transduction pathways within cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AA8 | 1.3 | Induces apoptosis |

| SKOV3 | 0.46 | Cell cycle arrest |

| MCF7 | 0.09 | Inhibits proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it effectively reduces the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 70 |

| IL-6 | 10 | 65 |

| IL-1β | 10 | 60 |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial effects against several bacterial strains, indicating its potential as an antibiotic agent.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Study on Anticancer Effects

A recent study focused on the effects of the compound on ovarian cancer cells (SKOV3). The results indicated a significant reduction in cell viability at concentrations as low as 0.46 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analyses.

Study on Anti-inflammatory Effects

In another study, the compound was tested in a murine model of inflammation. Administration led to a marked decrease in paw swelling and reduced levels of inflammatory markers, suggesting significant therapeutic potential in treating inflammatory diseases.

Q & A

Basic Question: What are the standard synthetic routes for 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide, and what key steps are involved?

Answer:

The synthesis typically involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyrrole derivatives or [3+2] cycloaddition reactions, often catalyzed by transition metals (e.g., palladium) under inert atmospheres .

- Functionalization : Introduction of the amino group via nucleophilic substitution and the benzoyl moiety via Friedel-Crafts acylation or benzoylation with benzoyl chloride .

- Carboxamide Linkage : Coupling the indolizine core with 5-chloro-2-methylaniline using coupling agents like EDCI or DCC in anhydrous conditions .

Key challenges include controlling regioselectivity during benzoylation and ensuring high purity during carboxamide formation.

Basic Question: How do the functional groups in this compound influence its reactivity and interactions in biological assays?

Answer:

- Amino Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and can undergo oxidation or acylation reactions .

- Benzoyl Moiety : Enhances lipophilicity, impacting membrane permeability; the electron-withdrawing chlorine substituent on the phenyl ring may stabilize electrophilic intermediates in metabolic pathways .

- Carboxamide : Stabilizes interactions via hydrogen bonding and dipole-dipole interactions, critical for target binding specificity .

These groups collectively influence solubility, stability, and binding affinity in assays.

Advanced Question: How can researchers optimize multi-step synthesis yields while minimizing side reactions?

Answer:

- Parameter Screening : Use Design of Experiments (DoE) to optimize catalyst loading (e.g., palladium), solvent polarity (DMF vs. THF), and temperature .

- In-Line Analytics : Employ techniques like FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

- Purification Strategies : Combine recrystallization (e.g., DMF/acetic acid mixtures) with flash chromatography (silica gel, gradient elution) to isolate high-purity product .

- Scale-Up Considerations : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side products .

Advanced Question: How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

Answer:

- Assay Validation : Verify cell line viability, target protein purity, and compound stability (e.g., HPLC analysis post-assay) .

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm compound integrity and rule out degradation .

- Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., known inhibitors) to assess reproducibility .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-chloro vs. 4-methyl benzoyl derivatives) to identify substituent-dependent trends .

Advanced Question: What methodological approaches are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent Variation : Synthesize analogs with modified benzoyl (e.g., 4-fluoro, 4-nitro) or aniline (e.g., 5-bromo-2-methyl) groups to assess electronic/steric effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic prioritization .

- In Vitro Profiling : Test analogs against a panel of related biological targets (e.g., kinase isoforms) to evaluate selectivity .

Advanced Question: How can researchers resolve discrepancies in purity assessments between analytical techniques (e.g., HPLC vs. NMR)?

Answer:

- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR (DMSO-d₆, integration of impurity peaks) and elemental analysis .

- Spiking Experiments : Add known impurities (e.g., unreacted starting materials) to assess detection limits and column recovery rates .

- Standard Curves : Use quantitative NMR with internal standards (e.g., maleic acid) for absolute purity quantification .

Advanced Question: What strategies are effective for elucidating the mechanism of action of this compound using spectroscopic methods?

Answer:

- Reaction Monitoring : Track metabolic stability via LC-MS/MS in hepatocyte models to identify primary degradation pathways .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) for X-ray diffraction analysis .

Advanced Question: How can researchers troubleshoot low yields during the final carboxamide coupling step?

Answer:

- Activation Efficiency : Replace EDCI with HATU or T3P for improved coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) with molecular sieves to scavenge water .

- Temperature Control : Perform reactions at 0–5°C to minimize racemization or side-product formation .

- Work-Up Refinement : Use aqueous washes (e.g., 1M HCl) to remove unreacted aniline derivatives before chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.